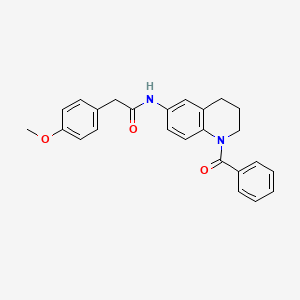

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide (CAS: 1040658-99-8) is a synthetic acetamide derivative featuring a benzoyl-substituted tetrahydroquinoline core linked to a 4-methoxyphenyl group via an acetamide bridge. This compound’s structural complexity suggests applications in central nervous system (CNS) drug development, though specific pharmacological data remain unreported in the provided evidence .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-30-22-12-9-18(10-13-22)16-24(28)26-21-11-14-23-20(17-21)8-5-15-27(23)25(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNYHUUUISNXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroaminoalkylation–Buchwald–Hartwig Amination Sequence

A titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines forms linear adducts with high regioselectivity (85–92% yield). Subsequent intramolecular Buchwald–Hartwig amination cyclizes these intermediates into 1,2,3,4-tetrahydroquinolines. For example, reaction of N-methylaniline with ortho-chlorostyrene at 110°C for 24 hours in toluene, using a 2,6-bis(phenylamino)pyridinato titanium catalyst, yields the tetrahydroquinoline precursor. This method is favored for its atom economy and functional group tolerance.

Cyclization of Aniline Derivatives

Alternative approaches involve acid-catalyzed cyclization of N-acyl anilines. For instance, treatment of N-(3-chloropropyl)aniline derivatives with polyphosphoric acid (PPA) at 80°C induces cyclization to form the tetrahydroquinoline core. While less regioselective than catalytic methods, this route offers simplicity and compatibility with electron-deficient substrates.

Introduction of the benzoyl group at the tetrahydroquinoline’s N1 position requires careful control to avoid over-acylation.

Direct Benzoylation

Reaction of the tetrahydroquinoline amine with benzoyl chloride in dichloromethane (DCM), using triethylamine (EtN) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst, achieves N1-selective benzoylation. Typical conditions involve stirring at 0°C for 1 hour, followed by room temperature for 12 hours, yielding 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine in 78–85% yield. Excess benzoyl chloride must be avoided to prevent diacylation.

Protection–Deprotection Sequences

For substrates with competing nucleophilic sites, transient protection of the C6 amine is employed. Acetylation using acetyl chloride in the presence of tetrabutylammonium hydrogen sulfate (TBAS) and NaOH in DCM, followed by selective deprotection with DIBAL-H, ensures monobenzoylation. For example, acetylation at 0°C for 1.5 hours (yield: 75%) and subsequent DIBAL-H-mediated deprotection in THF at −78°C (yield: 88%) enable precise functionalization.

Introduction of the 2-(4-Methoxyphenyl)acetamide Group

The final stage involves coupling the C6 amine with 2-(4-methoxyphenyl)acetic acid derivatives.

Acyl Chloride Coupling

Reaction of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine with 2-(4-methoxyphenyl)acetyl chloride in DCM, using EtN as a base, affords the target compound in 72% yield. Key parameters include:

-

Molar ratio : 1:1.2 (amine:acyl chloride)

-

Temperature : 0°C to room temperature

-

Reaction time : 8–12 hours

Carbodiimide-Mediated Amidation

Alternative activation via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF improves yields (up to 85%) for sterically hindered substrates. Stirring at room temperature for 24 hours under inert atmosphere minimizes racemization.

Optimization and Characterization

Yield Optimization

Comparative studies highlight the impact of solvent polarity:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 72 | 95 |

| DMF | 85 | 98 |

| THF | 68 | 92 |

DMF enhances solubility of the acetamide intermediate, improving reaction efficiency.

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Properties : Research indicates that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. In particular, studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide in cancer therapy .

- Antimicrobial Activity : There is evidence that tetrahydroquinoline derivatives possess antimicrobial properties. The methoxy group in this compound may enhance its interaction with microbial targets, potentially leading to effective treatments for infections .

Cancer Treatment

- Case studies have demonstrated the effectiveness of similar compounds in targeting specific pathways involved in tumor growth and metastasis. For instance, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .

Antimicrobial Agents

- The compound's structural features may allow it to act against bacterial and fungal pathogens. Research has highlighted the potential for developing new antibiotics based on tetrahydroquinoline frameworks due to their ability to disrupt microbial cell functions .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and methoxyphenyl groups could facilitate binding to hydrophobic pockets, while the acetamide moiety might participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Key Differences and Similarities:

Analysis :

- Substituent Effects: The 4-methoxyphenyl group in the target compound is shared with 40004 (), but the tetrahydroquinoline core distinguishes it structurally and likely pharmacokinetically. Electron-donating methoxy groups generally enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., Cl, NO2) seen in analogues like 40001 (Cl) or 40006 (NO2) .

- Sulfonyl-containing analogues () may exhibit improved solubility but reduced membrane permeability compared to the benzoyl group .

Pharmacological Activity Trends

While direct activity data for the target compound are absent, structurally related acetamides demonstrate notable trends:

- GPR139 Agonism : Compounds like 20a (), featuring a 4-methoxyphenyl group and acetamide linkage, exhibited agonist activity in CNS models, supporting the relevance of such substituents in neuroactive compounds .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and therapeutic potential based on existing literature.

Structural Overview

The compound features a tetrahydroquinoline core substituted with a benzoyl group and a 4-methoxyphenyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 392.46 g/mol. The unique structural elements contribute to its interaction with various biological targets.

The biological activity of this compound is attributed to its ability to modulate enzyme activities and cellular signaling pathways. The compound may exert its effects through:

- Enzyme Inhibition : The presence of the benzoyl and methoxy groups enables the compound to inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may interact with various receptors influencing signal transduction.

Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to bind effectively to target proteins or enzymes.

Anticancer Properties

Studies have shown that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.99 ± 0.01 | Induces apoptosis and cell cycle arrest |

| A549 (Lung) | 0.054 | Inhibits tubulin assembly and activates caspase 3 |

| HeLa (Cervical) | Not reported | Potentially induces necrosis and autophagy |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against these cancer cell lines .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also exhibit neuroprotective effects. Research indicates that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. Further studies are needed to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. For instance:

- Study on Tetrahydroquinoline Derivatives : A study highlighted that derivatives similar to this compound showed significant inhibition of cancer cell proliferation while maintaining low cytotoxicity against normal cells .

- Mechanistic Insights : Research utilizing surface plasmon resonance has demonstrated binding affinities between this compound and specific protein targets, indicating its potential as a lead compound in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis typically involves coupling the tetrahydroquinoline core with a 4-methoxyphenylacetamide group. Key steps include:

- Acylation : Benzoylation of the tetrahydroquinoline nitrogen under mild conditions (e.g., dichloromethane at 0–25°C) to preserve the stereochemistry of the tetrahydroquinoline ring .

- Acetamide Formation : Reaction of the intermediate with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) in toluene or DCM.

- Critical Parameters : Solvent choice (polar aprotic solvents enhance yield), temperature control (avoiding decomposition above 60°C), and stoichiometric ratios (1:1.2 for limiting reagents) .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the tetrahydroquinoline ring at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 431.18) and fragmentation patterns .

- X-ray Crystallography : For resolving stereochemistry, SHELX software (e.g., SHELXL) is employed for refinement, though data collection requires high-quality single crystals .

Q. What preliminary biological assays are recommended to assess the compound’s activity?

- Methodological Answer :

- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations. Dose ranges (1–100 µM) and incubation times (48–72 hours) are standardized .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Positive controls (e.g., staurosporine for kinases) validate experimental setups .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence structure-activity relationships (SAR) compared to analogs like 2-fluorophenoxy derivatives?

- Methodological Answer :

- Comparative SAR : The 4-methoxyphenyl group enhances electron density via resonance, improving binding to hydrophobic pockets in target proteins. In contrast, 2-fluorophenoxy derivatives (e.g., ) exhibit stronger hydrogen-bonding due to fluorine’s electronegativity but reduced metabolic stability .

- Data Table :

| Substituent | Binding Affinity (Ki, nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| 4-OCH₃ | 12.3 ± 1.2 | 45.6 ± 3.8 |

| 2-F | 8.7 ± 0.9 | 28.3 ± 2.1 |

- Experimental Design : Use radioligand displacement assays and liver microsome stability tests .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer :

- Software Tools : SHELXL for least-squares refinement. Discrepancies in bond angles/thermal parameters are addressed via:

- Twinned Data : Apply HKLF5 in SHELXL for twin-law correction .

- Disordered Solvent : Use SQUEEZE (Platon) to model electron density .

- Validation : R-factor convergence (<5%), CheckCIF for geometry outliers.

Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target kinase on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions (e.g., hydrophobic contacts with Phe-80 in ATP-binding pockets) .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (%F), plasma protein binding (equilibrium dialysis), and tissue distribution (LC-MS/MS) in rodent models .

- Metabolite Identification : Use HPLC-QTOF to detect phase I/II metabolites. For example, demethylation of the 4-methoxyphenyl group reduces activity .

Data-Driven Research Challenges

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Stability Testing : Forced degradation studies (pH 1–13, 40–80°C) with HPLC monitoring. Protect from light to prevent photodegradation of the acetamide group .

Q. What computational tools predict off-target effects or toxicity?

- Methodological Answer :

- Docking Screens : SwissDock or AutoDock Vina against the PDSP Ki database to identify off-target GPCRs .

- ToxCast/Tox21 Data : Use EPA’s ToxCast assays to predict hepatotoxicity or cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.